molecular formula C6H7FN2 B591784 (6-Fluoropyridin-2-YL)methanamine CAS No. 205744-18-9

(6-Fluoropyridin-2-YL)methanamine

Cat. No.: B591784
CAS No.: 205744-18-9
M. Wt: 126.134
InChI Key: VZKASTPCSJWJIG-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-2-YL)methanamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where a fluorine atom is substituted at the 6th position and an amine group is attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(6-Fluoropyridin-2-YL)methanamine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 6-fluoropyridine with a suitable amine source. For example, the reaction of 6-fluoropyridine with methanamine in the presence of a base such as sodium hydride can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 6-fluoropyridine-2-carboxamide followed by amination. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoropyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Fluoropyridin-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-2-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-2-YL)methanamine
  • (6-Bromopyridin-2-YL)methanamine
  • (6-Iodopyridin-2-YL)methanamine

Uniqueness

(6-Fluoropyridin-2-YL)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(6-fluoropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKASTPCSJWJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663774
Record name 1-(6-Fluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205744-18-9
Record name 1-(6-Fluoropyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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